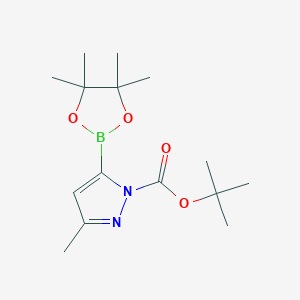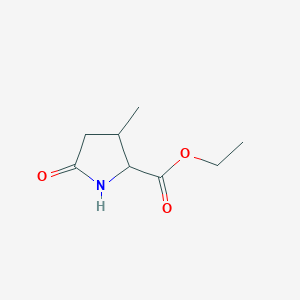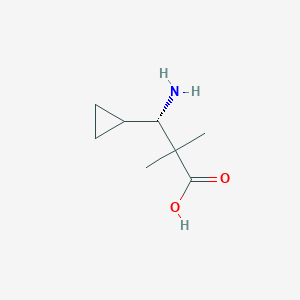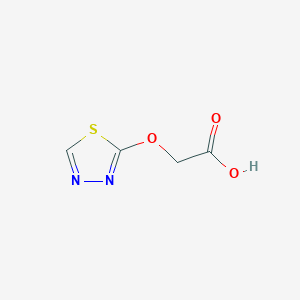![molecular formula C13H10ClN3O2 B12976174 Ethyl 4-chloroimidazo[1,2-a]quinoxaline-6-carboxylate](/img/structure/B12976174.png)
Ethyl 4-chloroimidazo[1,2-a]quinoxaline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloroimidazo[1,2-a]quinoxaline-6-carboxylate is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazoquinoxaline core with a chloro substituent at the 4-position and an ethyl ester group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloroimidazo[1,2-a]quinoxaline-6-carboxylate typically involves the condensation of 2-(imidazol-1-yl)aniline with carbonyldiimidazole, followed by reaction with phosphoryl chloride . Another method involves the reaction of arylaminoisoxazol-5(2H)-ones with 2,3-dichloroquinoxaline under mild base-catalyzed conditions . The reaction is usually carried out in ethanol under reflux for 24 hours, followed by rearrangement with triethylamine in tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloroimidazo[1,2-a]quinoxaline-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Intramolecular cyclization can occur under certain conditions to form new ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoquinoxalines, while oxidation and reduction can lead to different oxidized or reduced derivatives.
Scientific Research Applications
Ethyl 4-chloroimidazo[1,2-a]quinoxaline-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It has shown potential as an anticancer agent, particularly against melanoma, T-lymphoma, myeloid leukemia, and colon cancer.
Neurodegenerative Diseases: The compound is being explored for its potential in treating neurodegenerative diseases such as Parkinson’s disease.
Antifungal Agents: Some derivatives of imidazoquinoxalines have shown promising antifungal activity against phytopathogenic fungi.
Mechanism of Action
The mechanism of action of ethyl 4-chloroimidazo[1,2-a]quinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist of adenosine and benzodiazepine receptors, or as an inhibitor of various kinases and phosphodiesterases . In antifungal applications, it likely disrupts hyphal differentiation, spore germination, and germ tube growth .
Comparison with Similar Compounds
Ethyl 4-chloroimidazo[1,2-a]quinoxaline-6-carboxylate can be compared with other imidazoquinoxaline derivatives, such as:
4-Cyclohexylimidazo[1,2-a]quinoxaline: This compound is synthesized through intramolecular cyclization and has different biological activities.
Imidazo[1,5-a]quinoxalines: These compounds have a different ring structure and exhibit a wide range of biological activities.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H10ClN3O2 |
|---|---|
Molecular Weight |
275.69 g/mol |
IUPAC Name |
ethyl 4-chloroimidazo[1,2-a]quinoxaline-6-carboxylate |
InChI |
InChI=1S/C13H10ClN3O2/c1-2-19-13(18)8-4-3-5-9-10(8)16-11(14)12-15-6-7-17(9)12/h3-7H,2H2,1H3 |
InChI Key |
YAIOCRKSUWKVRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)N3C=CN=C3C(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B12976107.png)

![methyl N-[(2S)-1-[(2S)-2-[5-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B12976119.png)









